Methyl 1,4-Dihydro-2,6-dimethyl-4-(2'-trifluoromethyl)phenyl-pyridine-3-carboxylate-5-(3,4-dimethoxyphenyl)ethyl Carboxamide
CAS No.: 887406-97-5
Cat. No.: VC20765488
Molecular Formula: C27H29F3N2O5
Molecular Weight: 518.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 887406-97-5 |
---|---|
Molecular Formula | C27H29F3N2O5 |
Molecular Weight | 518.5 g/mol |
IUPAC Name | methyl 5-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate |
Standard InChI | InChI=1S/C27H29F3N2O5/c1-15-22(25(33)31-13-12-17-10-11-20(35-3)21(14-17)36-4)24(23(16(2)32-15)26(34)37-5)18-8-6-7-9-19(18)27(28,29)30/h6-11,14,24,32H,12-13H2,1-5H3,(H,31,33) |
Standard InChI Key | CKMPHETWUONTBH-UHFFFAOYSA-N |
SMILES | CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2C(F)(F)F)C(=O)NCCC3=CC(=C(C=C3)OC)OC |
Canonical SMILES | CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2C(F)(F)F)C(=O)NCCC3=CC(=C(C=C3)OC)OC |
Introduction
Chemical Structure and Nomenclature
Structural Features
Methyl 1,4-Dihydro-2,6-dimethyl-4-(2'-trifluoromethyl)phenyl-pyridine-3-carboxylate-5-(3,4-dimethoxyphenyl)ethyl Carboxamide possesses a complex molecular structure centered around a 1,4-dihydropyridine ring system. This basic scaffold consists of a six-membered heterocyclic ring with a nitrogen atom at position 1 and a reduced (dihydro) character, with specific substitutions at positions 2, 3, 4, 5, and 6. The compound incorporates several key structural components that define its chemical identity and potential biological activity.
The presence of the trifluoromethyl group on the phenyl ring at position 4 represents a significant structural feature that likely influences the compound's electronic properties, lipophilicity, and metabolic stability. This functional group is known to confer unique properties to molecules, including enhanced membrane permeability and resistance to metabolic degradation.
Chemical Identity and Classification
This compound falls within the broader class of 1,4-dihydropyridines, a family of molecules that has gained significant attention in medicinal chemistry, particularly for their calcium channel modulating properties. Structurally, it shares similarities with various pharmacologically active compounds such as those derived from dihydropyridine scaffolds with substituted phenyl groups at position 4 .
The presence of the trifluoromethyl group on the phenyl ring at position 4 makes this compound part of the trifluoromethyl pyridine derivatives family, which has shown promising biological activities, particularly in the context of receptor interactions and potential therapeutic applications . The combination of the trifluoromethyl substituent with the dihydropyridine core creates a hybrid structure with potentially unique pharmacological properties.
Additionally, the (3,4-dimethoxyphenyl)ethyl carboxamide moiety at position 5 introduces a structural element that is found in various bioactive compounds, suggesting potential for additional receptor interactions beyond those typically associated with simple dihydropyridine derivatives .
Structural Comparison with Related Compounds
Several structurally related compounds provide context for understanding the properties of Methyl 1,4-Dihydro-2,6-dimethyl-4-(2'-trifluoromethyl)phenyl-pyridine-3-carboxylate-5-(3,4-dimethoxyphenyl)ethyl Carboxamide. The following table presents a comparative analysis of structural similarities and differences with related compounds:
This structural comparison highlights how the target compound combines features from several chemical classes, potentially conferring unique properties that may be relevant to its biological activity and applications. The integration of these diverse structural elements into a single molecule creates a complex entity with potentially novel pharmacological profiles.
Physical and Chemical Properties
Physical Characteristics
Based on comparison with structurally similar compounds, Methyl 1,4-Dihydro-2,6-dimethyl-4-(2'-trifluoromethyl)phenyl-pyridine-3-carboxylate-5-(3,4-dimethoxyphenyl)ethyl Carboxamide likely possesses the following physical characteristics:
The presence of the trifluoromethyl group likely enhances lipophilicity compared to non-fluorinated analogs, potentially affecting membrane permeability and bioavailability if used in biological applications. The characteristic physicochemical properties of trifluoromethyl-substituted compounds often include increased lipophilicity, enhanced metabolic stability, and altered electronic distribution within the molecule, all of which can significantly impact their behavior in biological systems.
The dimethoxyphenyl group also contributes to increased lipophilicity while providing hydrogen bond acceptor sites, which may be important for receptor interactions. The combination of these structural elements results in a compound with potentially unique physical and chemical characteristics that distinguish it from simpler dihydropyridine derivatives.
Stability and Reactivity
Based on the structure and comparison with related compounds, the following stability and reactivity properties can be inferred:
The dihydropyridine ring may be susceptible to oxidation, potentially converting to the corresponding pyridine derivative under oxidizing conditions. This oxidation process is well-documented for various dihydropyridine compounds and can significantly alter their biological activity profiles. The ester group at position 3 could undergo hydrolysis under acidic or basic conditions, potentially yielding the corresponding carboxylic acid derivative.
The carboxamide linkage at position 5 provides relative stability compared to ester linkages but may still undergo hydrolysis under harsh conditions. The trifluoromethyl group typically confers enhanced stability against metabolic degradation in biological systems, which could be advantageous for potential pharmaceutical applications.
The compound may be sensitive to light and heat, potentially requiring storage in dark, cool conditions to prevent degradation. This photosensitivity is characteristic of many dihydropyridine derivatives and necessitates appropriate handling and storage procedures.
Synthesis and Preparation Methods
Key Intermediates
Important synthetic intermediates would likely include:
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A dihydropyridine core with methyl groups at positions 2 and 6
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Appropriately protected carboxylic acid or ester functionalities at positions 3 and 5
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2'-Trifluoromethylbenzaldehyde or suitable derivative for introducing the aromatic substituent at position 4
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2-(3,4-Dimethoxyphenyl)ethylamine for the carboxamide formation
The synthesis of these intermediates would require careful consideration of reaction conditions and protecting group strategies to ensure selectivity and yield. The preparation of the dihydropyridine core represents a particularly critical step in the synthetic pathway, as this establishes the basic scaffold upon which subsequent modifications are performed.
Purification Techniques
Based on the properties of similar compounds, purification of Methyl 1,4-Dihydro-2,6-dimethyl-4-(2'-trifluoromethyl)phenyl-pyridine-3-carboxylate-5-(3,4-dimethoxyphenyl)ethyl Carboxamide might involve:
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Recrystallization from appropriate solvent systems (e.g., ethanol/water, acetone/hexane)
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Column chromatography using silica gel with gradient elution
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Preparative high-performance liquid chromatography for higher purity requirements
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Potential need for protection from light and oxidizing conditions during purification processes
The purification process would need to be carefully optimized to ensure the isolation of the target compound in high purity, which is essential for accurate characterization of its properties and evaluation of its potential applications. The relatively complex structure of the compound presents challenges for purification, necessitating potentially multiple steps and techniques to achieve the desired purity.
Pharmacological Properties and Biological Activity
Receptor Interactions
The 1,4-dihydropyridine scaffold is well-known for its interaction with calcium channels, particularly L-type calcium channels. The structural features of Methyl 1,4-Dihydro-2,6-dimethyl-4-(2'-trifluoromethyl)phenyl-pyridine-3-carboxylate-5-(3,4-dimethoxyphenyl)ethyl Carboxamide suggest potential interactions with these channels, similar to established calcium channel blockers.
The discovery of allosteric modulators of G protein-coupled receptors (GPCRs) provides a promising strategy for developing novel treatments for central nervous system disorders, and compounds with structural similarities to our target molecule have shown potential in this area . The presence of the trifluoromethyl group may enhance binding affinity through increased lipophilicity and through electronic effects. Trifluoromethyl substituents can significantly alter the electron distribution in aromatic systems, potentially enhancing interactions with hydrophobic pockets in receptor binding sites.
The 3,4-dimethoxyphenyl moiety connected via the ethyl carboxamide linkage introduces additional potential for hydrogen bonding and π-π interactions with receptor targets. Similar structural elements have been observed in compounds that interact with G protein-coupled receptors, suggesting this compound might exhibit activity beyond calcium channels, potentially functioning as an allosteric modulator of certain GPCRs .
Structural Feature | Potential Contribution to Activity |
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1,4-Dihydropyridine core | Essential for calcium channel blocking activity |
Methyl groups at positions 2 and 6 | Enhance receptor binding through optimal spatial arrangement |
Trifluoromethyl group on phenyl | May increase potency through enhanced lipophilicity and electronic effects |
Methyl carboxylate at position 3 | Contributes to binding orientation and pharmacokinetic properties |
(3,4-dimethoxyphenyl)ethyl carboxamide at position 5 | Likely influences selectivity for specific receptor subtypes; may provide additional binding interactions |
The position and nature of substitutions on the 1,4-dihydropyridine scaffold significantly impact biological activity. For instance, studies on trifluoromethyl pyridine derivatives have shown that the position of electron-withdrawing groups can strongly influence biological activity , suggesting similar principles may apply to the pharmacological properties of our target compound.
Applications and Research Developments
Research Progress
The development of compounds containing similar structural elements has been an active area of research:
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Studies on allosteric modulators of GPCRs have explored various heterocyclic scaffolds with substituents similar to those found in our target compound
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Research on trifluoromethyl pyridine derivatives has revealed structure-activity relationships relevant to biological properties, with findings that electron-withdrawing groups at specific positions of the aromatic ring enhance activity
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Investigations into dihydropyridine derivatives with various substituents at positions 3, 4, and 5 have yielded compounds with diverse pharmacological profiles
Comparative Molecular Field Analysis and Comparative Molecular Similarity Indices Analysis modeling studies on related compounds have provided insights into the structural features that contribute to biological activity, suggesting that the electron-withdrawing nature of groups like the trifluoromethyl substituent can significantly impact potency . These computational approaches help rationalize structure-activity relationships and guide the design of new compounds with optimized properties.
Future Prospects
The unique structural features of Methyl 1,4-Dihydro-2,6-dimethyl-4-(2'-trifluoromethyl)phenyl-pyridine-3-carboxylate-5-(3,4-dimethoxyphenyl)ethyl Carboxamide suggest several promising avenues for future research:
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Development of more selective calcium channel modulators with improved pharmacokinetic properties
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Exploration of activity against novel targets, particularly within the GPCR family
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Potential applications in combating drug resistance through the design of analogs with modified substitution patterns
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Investigation of structure-activity relationships through systematic modification of key structural elements, particularly the trifluoromethyl position and the dimethoxyphenyl moiety
The continued advancement of synthetic methodologies for preparing complex heterocyclic compounds will likely facilitate access to this and related molecules, enabling more comprehensive evaluation of their properties and potential applications. The integration of computational methods with experimental approaches will further enhance our understanding of how structural modifications influence biological activity, guiding the rational design of compounds with optimized properties for specific applications.
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